molecular formula C2H4O2 B133460 Deuterio 2,2,2-trideuterioacetate CAS No. 63459-47-2

Deuterio 2,2,2-trideuterioacetate

Cat. No. B133460
CAS RN: 63459-47-2
M. Wt: 65.069 g/mol
InChI Key: QTBSBXVTEAMEQO-OIFRIMMXSA-N
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Description

Deuterio 2,2,2-trideuterioacetate, also known as Acetic-d3 acid-d or Acetic Acid-d4, is a chemical reagent used in various applications . It has a molecular formula of C2D4O2 and a molecular weight of 64.077 .


Molecular Structure Analysis

The molecular structure of Deuterio 2,2,2-trideuterioacetate consists of two carbon atoms, four deuterium atoms, and two oxygen atoms . The exact mass is 64.046234 .


Physical And Chemical Properties Analysis

Deuterio 2,2,2-trideuterioacetate has a density of 1.1±0.1 g/cm3, a boiling point of 117.1±3.0 °C at 760 mmHg, and a melting point of 15-16ºC . It has a flash point of 40.0±0.0 °C . The vapour density is 2.07 (vs air), and the vapour pressure is 13.9±0.2 mmHg at 25°C . The index of refraction is 1.376 .

Scientific Research Applications

Pharmacokinetics and Metabolic Profiles

  • Deuterium Substitution Impact : Deuterium substitution in drug molecules can alter their pharmacokinetic and metabolic profiles, potentially offering advantages over nondeuterated forms, including alterations in clearance and redirection of metabolic pathways to reduce toxicities (Russak & Bednarczyk, 2018).

  • Precision Deuteration : Deuteration in medicinal chemistry can address issues like metabolism-mediated toxicity, drug interactions, and low bioactivation, extending beyond simply improving pharmacokinetic parameters. It can also lower the degree of epimerization and reduce the dosage of coadministered boosters (Pirali, Serafini, Cargnin, & Genazzani, 2019).

Drug Discovery and Development

  • Deuterated Building Blocks : The preparation of stereoselectively deuterated building blocks for pharmaceutical research can help improve the pharmacological and toxicological properties of drugs. This approach allows for precise control over deuterium incorporation, influencing drug efficacy and safety (Smith et al., 2020).

  • Deuterated Drug Molecules : Deuterated drugs can retain their biochemical potency and selectivity while showing differentiated pharmacokinetic profiles compared to their hydrogen-only counterparts. This use of deuterium is a powerful tool in medicinal chemistry for improving drug properties (Harbeson & TungRoger, 2011).

Specific Application Examples

  • Photoredox-catalyzed Deuteration : A photoredox-mediated protocol for deuterium labeling of drug molecules facilitates tracking their biological fate and contributes to drug metabolism studies (Loh et al., 2017).

  • Raman Spectrum Analysis : The study of the Raman spectrum of Deuterio 2,2,2-trideuterioacetate (CD3CO2D) has provided valuable insights, particularly in the field of chemical analysis and spectroscopy (Angus, Leckie, & Wilson, 1935).

  • Deuterium in Drug Discovery : Deuteration's utility in mechanistic, spectroscopic, and tracer studies within various subdisciplines of pharmaceutical discovery and development highlights its versatility and potential benefits in altering drug action (Gant, 2014).

Safety And Hazards

Deuterio 2,2,2-trideuterioacetate is classified as a flammable liquid and vapour. It causes severe skin burns and eye damage . Safety measures include keeping away from heat, sparks, open flames, and other ignition sources. In case of contact with eyes, rinse cautiously with water for several minutes and immediately call a poison center or doctor .

properties

IUPAC Name

deuterio 2,2,2-trideuterioacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i1D3,2+1/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBSBXVTEAMEQO-OIFRIMMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[13C](=O)O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583509
Record name (1-~13~C,~2~H_4_)Acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

65.069 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deuterio 2,2,2-trideuterioacetate

CAS RN

63459-47-2
Record name (1-~13~C,~2~H_4_)Acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetic acid-1-13C,d4
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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